Scaffold Heteroatom Arrangement and Target Binding
The benzo[d]isoxazole core, with nitrogen and oxygen atoms adjacent in the 5-membered ring, provides a distinct hydrogen-bond acceptor geometry compared to the 1,3-N–O arrangement in benzo[d]oxazole. In co-crystal structures of benzo[d]isoxazole-based BET inhibitors with BRD4(1), the isoxazole nitrogen engages a conserved water-mediated hydrogen bond with the Asn140 side chain—an interaction geometrically inaccessible to the corresponding benzoxazole scaffold where the nitrogen is positioned one atom further from the ring fusion . The two most potent benzo[d]isoxazole BET inhibitors, 6i (Y06036) and 7m (Y06137), bound BRD4(1) with Kd values of 82 nM and 81 nM respectively, demonstrating that the benzo[d]isoxazole scaffold can achieve sub-100 nM target engagement when appropriately elaborated .
| Evidence Dimension | BRD4(1) bromodomain binding affinity (Kd) for elaborated benzo[d]isoxazole inhibitors |
|---|---|
| Target Compound Data | Scaffold: benzo[d]isoxazole; most potent elaborated derivatives achieve Kd = 81–82 nM (compounds 6i, 7m) against BRD4(1) |
| Comparator Or Baseline | Benzoxazole scaffold: no co-crystal structure with BRD4(1) reported; N-position precludes equivalent Asn140 water-mediated interaction |
| Quantified Difference | Qualitative: isoxazole N-position enables Asn140 interaction not geometrically feasible for oxazole; elaborated isoxazole derivatives reach Kd ~81 nM |
| Conditions | BRD4(1) bromodomain binding assay; co-crystal structures PDB deposited; Journal of Medicinal Chemistry 2018 |
Why This Matters
For procurement decisions in BET inhibitor programs, the benzo[d]isoxazole scaffold offers a crystallographically validated binding mode that the benzoxazole analog cannot replicate, making the two scaffolds non-interchangeable for BRD4-targeted design.
